Cas no 1609400-02-3 (N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide)

N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide
-
- MDL: MFCD13186521
- Inchi: 1S/C13H18BrNO.BrH/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11;/h6-8,11,15H,2-5,9H2,1H3;1H
- InChI Key: APBPTYWVVMTNHW-UHFFFAOYSA-N
- SMILES: C1(NCC2=CC=C(OC)C(Br)=C2)CCCC1.[H]Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB220399-1 g |
N-(3-Bromo-4-methoxybenzyl)cyclopentanamine hydrobromide; 95% |
1609400-02-3 | 1 g |
€137.20 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1237708-1g |
N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide |
1609400-02-3 | 95% | 1g |
$125 | 2025-03-01 | |
eNovation Chemicals LLC | Y1237708-5g |
N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide |
1609400-02-3 | 95% | 5g |
$355 | 2023-09-04 | |
abcr | AB220399-5 g |
N-(3-Bromo-4-methoxybenzyl)cyclopentanamine hydrobromide; 95% |
1609400-02-3 | 5 g |
€381.90 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407662-5g |
N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide |
1609400-02-3 | 95% | 5g |
¥1964 | 2023-04-10 | |
abcr | AB220399-5g |
N-(3-Bromo-4-methoxybenzyl)cyclopentanamine hydrobromide, 95%; . |
1609400-02-3 | 95% | 5g |
€381.90 | 2025-02-17 | |
Ambeed | A978157-5g |
N-(3-Bromo-4-methoxybenzyl)cyclopentanamine hydrobromide |
1609400-02-3 | 95% | 5g |
$188.0 | 2024-08-03 | |
abcr | AB220399-1g |
N-(3-Bromo-4-methoxybenzyl)cyclopentanamine hydrobromide, 95%; . |
1609400-02-3 | 95% | 1g |
€137.20 | 2025-02-17 | |
A2B Chem LLC | AI91081-1g |
N-(3-Bromo-4-methoxybenzyl)cyclopentanamine hydrobromide |
1609400-02-3 | 95% | 1g |
$64.00 | 2024-04-20 | |
A2B Chem LLC | AI91081-5g |
N-(3-Bromo-4-methoxybenzyl)cyclopentanamine hydrobromide |
1609400-02-3 | 95% | 5g |
$253.00 | 2024-04-20 |
N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide Related Literature
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide
N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide: A Comprehensive Overview
N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide, also known by its CAS number 1609400-02-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the chemical structure, synthesis, pharmacological properties, and recent advancements related to this compound.
The chemical structure of N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide comprises a cyclopentane ring attached to a benzyl group that contains both bromine and methoxy substituents. The bromine atom at the 3-position and the methoxy group at the 4-position of the benzene ring contribute to the compound's unique electronic and steric properties. These features make it a valuable substrate for various chemical reactions, particularly in the context of drug design and synthesis.
Recent studies have highlighted the potential of N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide as a precursor for bioactive molecules. Researchers have explored its role in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate key cellular pathways has been extensively investigated, with promising results indicating its potential as a lead compound for drug discovery.
In terms of synthesis, N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. These methods have been optimized to improve yield and purity, making the compound more accessible for research purposes. The use of advanced catalytic systems has further enhanced the efficiency of these reactions, paving the way for large-scale production if required.
The pharmacological properties of this compound have been studied in detail, with particular emphasis on its bioavailability and metabolic stability. Preclinical studies have demonstrated that N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide exhibits favorable pharmacokinetic profiles, making it a strong candidate for further development. Additionally, its ability to cross cellular membranes and interact with specific molecular targets has been validated through in vitro assays.
One of the most exciting developments related to this compound is its potential application in targeted therapy. Researchers have explored its ability to inhibit key enzymes involved in disease progression, such as kinases and proteases. These findings suggest that N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide could serve as a template for designing more potent and selective inhibitors.
In conclusion, N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide represents a promising compound with diverse applications in the field of medicinal chemistry. Its unique structure, coupled with recent advancements in synthesis and pharmacology, positions it as a valuable tool for drug discovery. As research continues to unfold, this compound is expected to play an increasingly important role in the development of innovative therapeutic strategies.
1609400-02-3 (N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide) Related Products
- 898782-25-7(3-Methyl-4'-thiomorpholinomethyl benzophenone)
- 109317-75-1(2,3-Dihydro-4-(trifluoroacetyl)furan)
- 1805639-78-4(3-Chloromethyl-5-cyano-4-methoxybenzoic acid)
- 1436052-50-4(4-[(4,5,6,7,8,9-Hexahydrocycloocta[b]thien-2-yl)carbonyl]-3-morpholinecarbonitrile)
- 1804414-21-8(2,5-Difluoro-4-(fluoromethyl)toluene)
- 1211585-73-7(5-acetyl-2-methylfuran-3-carboxylic acid)
- 194490-18-1(ethyl 5-tert-butyl-1H-indole-2-carboxylate)
- 1798487-54-3(N-(2-chlorophenyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide)
- 110969-45-4(tert-Butyl N-(2-Ethylphenyl)carbamate)
- 1806801-48-8(2-Amino-4-bromo-3-(difluoromethyl)-5-hydroxypyridine)
